![molecular formula C25H26N4O4 B2530739 N-(2H-1,3-Benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1251593-60-8](/img/structure/B2530739.png)

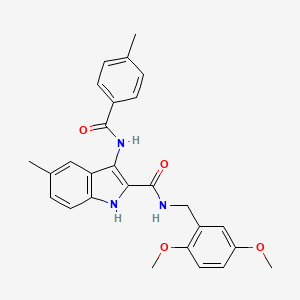

N-(2H-1,3-Benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

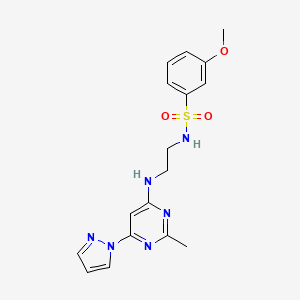

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Verbindung hat sich als vielversprechend als Antitumormittel erwiesen. Forscher haben herausgefunden, dass sie Tumorzellen selektiv unter Bedingungen von Glukoseentzug abtötet . Der Glucosespiegel in soliden Tumoren ist oft niedriger als in normalem Gewebe, da Tumorzellen mehr Glukose aufnehmen und die Nährstoffversorgung durch defekte Gefäße reduziert ist. Die gezielte Ansteuerung von Signalwegen, die das Überleben von Tumorzellen während des Glukoseentzugs unterstützen, ist eine interessante therapeutische Strategie in der Onkologie. Diese Verbindung hemmt das mitochondriale Membranpotential, das für glukoseentzogene Zellen entscheidend ist, was sie zu einem potenziellen Kandidaten für die Behandlung von glukoseentzogenen Tumoren macht.

Selektive Toxizität

Daten deuten darauf hin, dass diese Verbindung eine gute Selektivität zwischen Krebszellen und normalen Zellen aufweist . Ihre Fähigkeit, Krebszellen gezielt anzugreifen und gleichzeitig gesunde Zellen zu schonen, ist ein wertvolles Merkmal für potenzielle therapeutische Anwendungen.

Medizinische Chemie

Die Struktur der Verbindung gehört zum 1,3-Benzodioxol-Ringsystem, das in vielen natürlichen und synthetischen Verbindungen mit unterschiedlichen biologischen Aktivitäten vorkommt . Zu diesen Aktivitäten gehören sedative, blutdrucksenkende, krampflösende, antibakterielle und Antitumorwirkungen. Forscher erforschen weiterhin die Eigenschaften ihrer medizinischen Chemie.

Hemmung des Mechanistischen Ziels von Rapamycin (mTOR)

Verbindung 6, eines der Amuvatinib-Derivate, hemmt den mTOR-Signalweg speziell in glukoseentzogenen Tumorzellen . Der mTOR-Signalweg spielt eine entscheidende Rolle für das Zellwachstum und das Überleben, was diese Hemmung für die Krebstherapie relevant macht.

Antioxidative Eigenschaften

Obwohl die antioxidative Aktivität nicht direkt untersucht wurde, können die strukturellen Merkmale der Verbindung zu ihren potenziellen antioxidativen Wirkungen beitragen. Weitere Forschung ist erforderlich, um diesen Aspekt zu untersuchen.

Zusammenfassend lässt sich sagen, dass diese Verbindung in der Onkologie, der medizinischen Chemie und potenziellen Strategien der synthetischen Letalität vielversprechend ist. Ihre selektive Toxizität, die Hemmung von mTOR und die Auswirkungen auf die Mitochondrienfunktion machen sie zu einem spannenden Forschungsgebiet für die Krebsbehandlung. Forscher sollten ihre Anwendungen und Mechanismen weiter untersuchen, um ihr volles Potenzial auszuschöpfen. 🌟

Biochemische Analyse

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with mitochondrial proteins, affecting mitochondrial membrane potential and leading to apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound modulates gene expression by inhibiting transcription factors associated with inflammatory responses. Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the synthesis of pro-inflammatory mediators . Additionally, the compound interacts with mitochondrial proteins, leading to the disruption of mitochondrial membrane potential and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX enzymes and persistent disruption of mitochondrial function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body. It accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This localization is crucial for its activity, as it directly affects mitochondrial function and induces apoptosis in cancer cells. The compound’s targeting signals and post-translational modifications play a role in directing it to the mitochondria .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-16-4-3-5-18(10-16)12-28-9-8-21-20(13-28)25(31)29(17(2)26-21)14-24(30)27-19-6-7-22-23(11-19)33-15-32-22/h3-7,10-11H,8-9,12-15H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTNYUMOJDAUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)

![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

methyl}quinolin-8-ol](/img/structure/B2530666.png)

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)